molecular formula C10H6N2O2 B13933874 6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile

6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile

Cat. No.: B13933874
M. Wt: 186.17 g/mol
InChI Key: MFJCUBSUSOXBMZ-UHFFFAOYSA-N
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Description

6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include heating and the use of solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit bacterial DNA gyrase or topoisomerase, disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

6-hydroxy-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-4-6-5-12-9-2-1-7(13)3-8(9)10(6)14/h1-3,5,13H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJCUBSUSOXBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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